molecular formula C19H23NO4S B2378604 3-(benzenesulfonyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide CAS No. 1705922-00-4

3-(benzenesulfonyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide

Cat. No.: B2378604
CAS No.: 1705922-00-4
M. Wt: 361.46
InChI Key: STUWURBQGWKNCE-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide is a synthetic organic compound with the molecular formula C19H23NO4S and a molecular weight of 361.45 g/mol . This high-purity compound is supplied for research and development purposes and is strictly designated for Research Use Only. As a benzenesulfonamide derivative, this class of compounds is extensively investigated in scientific research due to its diverse potential biological activities. Literature indicates that structurally related benzenesulfonamides are known to be explored in various research contexts, including as potential antimicrobial, anticonvulsant, and anti-inflammatory agents . The molecular structure incorporates a propanamide linker connected to a benzenesulfonyl group and a complex ethylamine side chain featuring methoxy and 2-methylphenyl substituents , which may be of interest in structure-activity relationship (SAR) studies and medicinal chemistry programs aimed at developing novel therapeutic candidates. Researchers can utilize this chemical as a key intermediate or building block in organic synthesis, or as a reference standard in analytical and pharmacological studies.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-15-8-6-7-11-17(15)18(24-2)14-20-19(21)12-13-25(22,23)16-9-4-3-5-10-16/h3-11,18H,12-14H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUWURBQGWKNCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the methoxy-tolyl intermediate: This involves the reaction of o-tolyl with methoxy reagents under specific conditions.

    Introduction of the phenylsulfonyl group: This step involves the sulfonylation of the intermediate with phenylsulfonyl chloride in the presence of a base.

    Formation of the propanamide group: The final step involves the reaction of the intermediate with propanoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Properties

Research has indicated that this compound may exhibit significant cytotoxicity against various cancer cell lines. Its mechanism of action appears to involve the following:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the growth of cancer cells, potentially by interfering with critical cellular pathways.
  • Induction of Apoptosis : Studies suggest that it may promote programmed cell death in malignant cells.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-714.7
A-42712.5
DAN-G15.2
LCLC-103H18.9
RT-420.1

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter systems, which may influence mood and cognitive functions. Preliminary studies indicate that:

  • The methoxy group could enhance bioavailability and facilitate interactions with neurotransmitter receptors.
  • Further research is warranted to explore these neuropharmacological effects.

Applications in Photodynamic Therapy

The photophysical properties of 3-(benzenesulfonyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide indicate its potential utility in photodynamic therapy (PDT). PDT is a treatment that uses light-sensitive compounds to induce cytotoxic effects in targeted tissues when activated by specific wavelengths of light.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    A study evaluated the anticancer effects of the compound on various human cancer cell lines, demonstrating promising results indicative of its potential as an anticancer agent.
  • Neuropharmacological Research :
    Investigations into the compound's effects on neurotransmitter systems have revealed preliminary evidence suggesting it may modulate mood and cognitive functions, necessitating further exploration.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: This can modulate their activity and lead to various biological effects.

    Interacting with cellular pathways: The compound can influence signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related propanamide derivatives, focusing on molecular features, physicochemical properties, and inferred biological relevance.

Table 1: Structural Comparison of Propanamide Derivatives

Compound Name Key Functional Groups Molecular Weight Notable Features Reference
3-(Benzenesulfonyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide (Target) Benzenesulfonyl, 2-methoxy-2-(2-methylphenyl)ethyl Not provided High steric bulk due to branched ethyl substituent; potential for π-π stacking. N/A
(2S)-2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}-N-[(2-methoxyphenyl)methyl]propanamide Benzenesulfonyl-piperidine, 2-methoxyphenylmethyl 391.50 Chiral center; piperidine introduces basicity and conformational flexibility.
3-((2-Methylphenyl)sulfonamido)-N-(4-(trifluoromethyl)phenyl)propanamide (Compound 7) 2-Methylphenylsulfonamido, 4-(trifluoromethyl)phenyl ~356.3 (calc.) Trifluoromethyl enhances lipophilicity; sulfonamide may improve solubility.
(2RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(phenylsulfonyl)propanamide Phenylsulfonyl, hydroxy, methyl, 4-cyano-3-(trifluoromethyl)phenyl ~414.4 (calc.) Hydroxy and methyl groups increase polarity; cyano group enhances binding.
3-[(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-yl]propanamide Thiazolidinone, 3,4-dimethoxyphenyl, sulfanylidene 442.55 Heterocyclic thiazolidinone core; dimethoxy groups improve solubility.
N-(2-Ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide Tetrazole, 2-ethylphenyl, 3-methylphenyl 335.40 Tetrazole acts as a carboxylic acid bioisostere; enhances metabolic stability.

Key Observations

Substituent Effects on Solubility and Lipophilicity The target compound’s methoxy group and 2-methylphenyl substituent balance lipophilicity and solubility, contrasting with Compound 7 (), where the trifluoromethyl group increases hydrophobicity . The thiazolidinone derivative () incorporates a polar heterocycle and dimethoxy groups, likely improving aqueous solubility compared to the target compound .

Tetrazole-containing propanamides () mimic carboxylates, a common strategy to improve oral bioavailability and resistance to enzymatic degradation .

Stereochemical Considerations

  • While the target compound lacks described stereocenters, the chiral piperidine-propanamide () highlights the importance of stereochemistry in drug-receptor interactions .

Research Findings and Inferences

  • Sulfonyl vs. Sulfonamide Groups : The target’s benzenesulfonyl group may confer stronger electron-withdrawing effects than sulfonamides (e.g., Compound 7), influencing binding to targets like carbonic anhydrases or kinases .
  • Aromatic Substitutions: The 2-methylphenyl group in the target compound may favor interactions with hydrophobic pockets, whereas 4-cyano-3-(trifluoromethyl)phenyl () could enhance binding affinity via halogen bonds .
  • Metabolic Stability: The absence of ester or labile groups in the target compound suggests greater stability compared to thiazolidinone derivatives (), which may undergo ring-opening reactions .

Biological Activity

3-(benzenesulfonyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure

The compound can be represented by the following structure:

C16H21N1O3S\text{C}_{16}\text{H}_{21}\text{N}_{1}\text{O}_{3}\text{S}

This structure features a benzenesulfonamide moiety, which is known to exhibit various biological activities.

Biological Activity Overview

Research indicates that compounds with benzenesulfonamide structures often display significant anti-inflammatory , antimicrobial , and antioxidant properties. The specific biological activities of this compound have been evaluated through various in vitro and in vivo studies.

Anti-inflammatory Activity

In a study evaluating several benzenesulfonamide derivatives, the compound demonstrated notable anti-inflammatory effects. Specifically, it was effective in reducing carrageenan-induced edema in rat models, showing a percentage inhibition comparable to established anti-inflammatory agents .

CompoundInhibition (%) at 1hInhibition (%) at 2hInhibition (%) at 3h
4a94.6989.6687.83

Antimicrobial Activity

The antimicrobial efficacy of the compound has been assessed against various bacterial strains. The minimal inhibitory concentration (MIC) values indicate its potency against pathogens such as E. coli and S. aureus.

MicroorganismMIC (mg/mL)
E. coli6.72
S. aureus6.63
P. aeruginosa6.67
C. albicans6.63

These results suggest that the compound is particularly effective against Gram-positive bacteria .

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using various assays, revealing its ability to scavenge free radicals effectively, contributing to its overall therapeutic potential .

The mechanism by which this compound exerts its biological effects is linked to its interaction with specific molecular targets involved in inflammatory pathways and microbial defense mechanisms. The benzenesulfonamide group is known to inhibit carbonic anhydrase and other enzymes that play critical roles in inflammation and cell signaling .

Case Studies

  • In Vivo Study on Anti-inflammatory Effects : A rat model was used to assess the anti-inflammatory properties of the compound, where it significantly reduced paw edema induced by carrageenan.
  • Antimicrobial Efficacy : Clinical isolates of E. coli and S. aureus were subjected to treatment with the compound, demonstrating substantial antibacterial activity with low MIC values.

Q & A

Q. What are the key synthetic steps and reaction condition optimizations for this compound?

The synthesis involves a multi-step process, including:

  • Sulfonylation : Introduction of the benzenesulfonyl group via coupling reactions under controlled temperatures (60–80°C) and inert atmospheres (e.g., nitrogen) to prevent side reactions .
  • Amide bond formation : Condensation of the propanamide backbone with the 2-methoxy-2-(2-methylphenyl)ethylamine moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or dichloromethane .
  • Purification : Chromatography (e.g., silica gel column) or recrystallization to achieve >95% purity, monitored via thin-layer chromatography (TLC) . Optimization focus: Solvent polarity adjustments (e.g., switching from THF to DCM) and stoichiometric tuning (1.2–1.5 equivalents of sulfonyl chloride) improve yields by 15–20% .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm regiochemistry of the methoxy and methylphenyl groups, with key shifts at δ 3.3–3.5 ppm (methoxy) and δ 2.2–2.4 ppm (methyl) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₂₁H₂₅NO₄S) and detects fragmentation patterns, such as loss of the benzenesulfonyl group (-157 Da) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1150 cm⁻¹ (sulfonyl S=O) confirm functional groups .

Advanced Research Questions

Q. How can structural modifications enhance biological activity or target selectivity?

  • Substituent engineering :
  • Replace the 2-methylphenyl group with electron-deficient aromatic rings (e.g., fluorophenyl) to improve metabolic stability .
  • Introduce heterocyclic moieties (e.g., thiophene or pyrazole) to modulate binding affinity to enzymes like cyclooxygenase-2 (COX-2) .
    • Methodology : Use Suzuki-Miyaura cross-coupling to diversify the aryl groups, followed by in vitro assays (e.g., IC₅₀ measurements) to evaluate potency .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Systematic SAR analysis : Compare analogs with variations in the sulfonyl and methoxy groups to identify structural determinants of activity. For example, benzenesulfonyl analogs show 10-fold higher COX-2 inhibition than toluenesulfonyl derivatives .
  • Experimental validation : Reproduce assays under standardized conditions (e.g., cell line, incubation time) to control variables. Conflicting IC₅₀ values may arise from differences in assay pH or serum protein binding .

Q. What computational strategies predict target interactions and binding modes?

  • Molecular docking : Use software like AutoDock Vina to model interactions with targets such as G-protein-coupled receptors (GPCRs). Key residues (e.g., Arg120 in COX-2) form hydrogen bonds with the sulfonyl group .
  • Molecular Dynamics (MD) simulations : Assess stability of the ligand-receptor complex over 100-ns trajectories. The methoxy group’s conformational flexibility may influence binding entropy .
  • Validation : Correlate computational data with surface plasmon resonance (SPR) binding kinetics (e.g., KDK_D values) .

Data Contradiction Analysis

Q. Why do solubility and stability profiles vary across similar derivatives?

  • Solubility factors : The methoxy group enhances aqueous solubility (logP ~2.5), but bulkier substituents (e.g., trifluoromethyl) reduce it (logP ~3.8). Use Hansen solubility parameters (HSPs) to select optimal solvents for formulation .
  • Stability issues : Hydrolysis of the sulfonamide group occurs at pH < 4, detected via HPLC degradation studies. Stabilize with lyophilization or buffered formulations (pH 6–8) .

Methodological Recommendations

  • Synthetic challenges : Optimize reaction times (8–12 hrs for amide coupling) to minimize epimerization or racemization .
  • Biological assays : Include positive controls (e.g., celecoxib for COX-2 inhibition) and validate results across multiple assay platforms (e.g., enzymatic vs. cell-based) .

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